LogP and Topological Polar Surface Area (TPSA) Comparison: Target vs. Non-Fluorinated 7-Methyl Analog
The target compound exhibits a computed logP of 1.82 and TPSA of 45.75 Ų . In contrast, the non-fluorinated analog 7-methyl-1H-indazole-3-carbaldehyde (CAS 1000340-51-1) has a reported logP range of 1.50–1.68 and an identical TPSA of 45.75 Ų [1]. The fluorine-induced increase in lipophilicity (ΔlogP ≈ +0.14 to +0.32) enhances membrane permeability potential while maintaining the same polar surface area, a favorable profile for CNS drug discovery according to lead-likeness filters.
| Evidence Dimension | Computed logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 1.82 (Chemscene computational data) |
| Comparator Or Baseline | 7-Methyl-1H-indazole-3-carbaldehyde; logP = 1.50–1.68 (Molbase, Chemsrc) |
| Quantified Difference | ΔlogP = +0.14 to +0.32 |
| Conditions | Computational prediction using XLogP3 or similar algorithm; data from vendor technical datasheets. |
Why This Matters
Higher lipophilicity without TPSA penalty predicts improved passive membrane permeability, making the target compound a more attractive starting point for CNS-penetrant kinase inhibitor programs.
- [1] Molbase. 7-Methyl-1H-indazole-3-carbaldehyde. LogP 1.6838; Chemsrc. LogP 1.50. View Source
